molecular formula C17H27NO6 B1226797 Acetylintermedine CAS No. 74243-01-9

Acetylintermedine

Cat. No. B1226797
CAS RN: 74243-01-9
M. Wt: 341.4 g/mol
InChI Key: RKDOFSJTBIDAHX-CYHLAULCSA-N
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Description

Acetylintermedine is a member of pyrrolizines . It is a natural product found in Lappula myosotis, Pulmonaria obscura, and other organisms .


Synthesis Analysis

7-Acetylintermedine is a phyproof Reference Substance . It is produced by PhytoLab GmbH & Co. KG .


Molecular Structure Analysis

The molecular formula of Acetylintermedine is C17H27NO6 . The structure of Acetylintermedine is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Acetylintermedine has a molecular formula of C17H27NO6 . It has an average mass of 341.399 Da and a Monoisotopic mass of 341.183838 Da .


Physical And Chemical Properties Analysis

The molecular weight of Acetylintermedine is 341.4 g/mol .

Scientific Research Applications

Food Safety and Contaminant Analysis

Acetylintermedine is a pyrrolizidine alkaloid (PA) that has been identified in teas and herbal teas. PAs are known for their geno- and hepatotoxic properties, making them significant contaminants in food and feed. A sensitive analytical method using LC-ESI-MS/MS has been developed to detect Acetylintermedine among other PAs in these products . This application is crucial for ensuring food safety and preventing poisoning incidents related to PA intake.

Botanical Origin Determination

The presence of Acetylintermedine in a sample can indicate the botanical origin of the impurity. This is particularly useful for tracing the geographical region of cultivation for teas and herbal products. By analyzing the PA composition, researchers can infer the specific plant species and families, such as Asteraceae or Boraginaceae, which are common sources of these alkaloids .

Toxicological Research

Due to its toxic properties, Acetylintermedine is used in toxicological studies to understand the mechanism of PA-induced toxicity. Research in this field can lead to better risk assessments and the development of safety guidelines for the consumption of plants and products containing PAs .

Safety and Hazards

The safety data sheet of 7-Acetylintermedine contains identification of substance and details of the supplier of the safety data sheet . Special hazards arising from the substance or mixture include irritant fumes .

Relevant Papers The relevant papers include a sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk . Another paper discusses the occurrence and risk assessment of Pyrrolizidine Alkaloids in Spices and Culinary Herbs .

properties

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDOFSJTBIDAHX-CYHLAULCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019870
Record name 7-Acetylintermedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylintermedine

CAS RN

74243-01-9
Record name 7-Acetylintermedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74243-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Acetylintermedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074243019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Acetylintermedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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